molecular formula C6H15O8P B10776585 2-Deoxy-glucitol-6-phosphate

2-Deoxy-glucitol-6-phosphate

Cat. No.: B10776585
M. Wt: 246.15 g/mol
InChI Key: KLPBNGZTTQNYHR-PBXRRBTRSA-N
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Description

2-Deoxy-glucitol-6-phosphate is an organic compound belonging to the class of monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. This compound is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom, and the sixth carbon is phosphorylated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Deoxy-glucitol-6-phosphate can be synthesized by the reduction of 2-deoxy-D-glucose 6-phosphate using sodium borohydride. The reaction involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions and purification techniques. The process may be optimized for higher yield and purity through advanced techniques such as continuous flow reactors and automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-glucitol-6-phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Further reduction can lead to the formation of fully reduced sugar alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Deoxy-glucitol-6-phosphate has a wide range of applications in scientific research:

Mechanism of Action

2-Deoxy-glucitol-6-phosphate exerts its effects by mimicking glucose and interfering with glycolysis. It is phosphorylated by hexokinase to form this compound, which accumulates intracellularly. This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to a disruption of glycolysis and inducing cell death. This mechanism is particularly effective in targeting cancer cells, which rely heavily on glycolysis for energy production .

Comparison with Similar Compounds

    2-Deoxy-2-amino-glucitol-6-phosphate: This compound has an amino group at the second carbon instead of a hydrogen atom.

    2-Deoxy-D-glucose-6-phosphate: Similar to 2-deoxy-glucitol-6-phosphate but with a hydroxyl group at the second carbon.

Uniqueness: this compound is unique due to its specific structural modifications, which allow it to act as a potent glycolytic inhibitor. Its ability to disrupt glycolysis makes it a valuable compound in cancer research and therapy. Additionally, its structural similarity to glucose enables it to participate in various biochemical pathways, making it a versatile tool in scientific research .

Properties

Molecular Formula

C6H15O8P

Molecular Weight

246.15 g/mol

IUPAC Name

[(2R,3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1

InChI Key

KLPBNGZTTQNYHR-PBXRRBTRSA-N

Isomeric SMILES

C(CO)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O

Canonical SMILES

C(CO)C(C(C(COP(=O)(O)O)O)O)O

Origin of Product

United States

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